2-[(2-Bromo-benzyl)-methyl-amino]-ethanol
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Overview
Description
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol is an organic compound that features a brominated benzyl group attached to a methylamino-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol typically involves the bromination of benzyl alcohol followed by a reaction with methylamine and ethanol. One common method includes:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium thiolate (NaSR) in ethanol, ammonia (NH3) in ethanol, or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-[(2-Bromo-benzyl)-methyl-amino]-acetaldehyde.
Reduction: 2-[(2-Hydroxy-benzyl)-methyl-amino]-ethanol.
Substitution: 2-[(2-Mercapto-benzyl)-methyl-amino]-ethanol, 2-[(2-Amino-benzyl)-methyl-amino]-ethanol, 2-[(2-Cyano-benzyl)-methyl-amino]-ethanol.
Scientific Research Applications
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its target. Additionally, the amino and hydroxyl groups can form hydrogen bonds, further stabilizing the interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-benzyl alcohol: Similar structure but lacks the methylamino group.
2-Bromo-benzylamine: Similar structure but lacks the hydroxyl group.
2-Methyl-benzyl bromide: Similar structure but lacks the hydroxyl and amino groups.
Uniqueness
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol is unique due to the presence of both a brominated benzyl group and a methylamino-ethanol moiety
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRFQRVIZEMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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